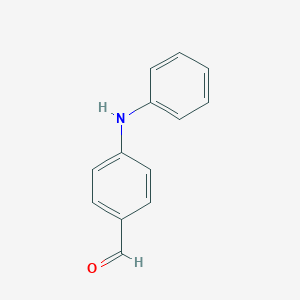![molecular formula C7H14N4 B172596 1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine CAS No. 14707-75-6](/img/structure/B172596.png)
1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine
Descripción general
Descripción
1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine is an organic compound belonging to the class of azaadamantanes. These compounds are nitrogen-containing analogs of adamantane, where nitrogen atoms replace some of the carbon atoms in the adamantane structure. This substitution imparts unique chemical and physical properties to the compound, making it an interesting subject for scientific research and industrial applications .
Aplicaciones Científicas De Investigación
1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has a wide range of applications in scientific research, including:
- Chemistry: Used as a building block for synthesizing various biologically active compounds .
- Biology: Exhibits antiviral activity against strains such as influenza A virus and herpes viruses .
- Medicine: Potential use in developing antiviral drugs and other therapeutic agents .
- Industry: Utilized in the synthesis of aminomethylphosphines and other derivatives with potential industrial applications .
Mecanismo De Acción
Target of Action
The primary targets of 1,3,5-triazatricyclo[331Azaadamantanes, a class of compounds to which this molecule belongs, have been shown to interact with various biological targets .
Mode of Action
It’s known that the nitrogen atoms in azaadamantanes can significantly alter both chemical and physical properties, leading to higher solubility in water compared to adamantanes . This increased solubility can affect the compound’s interaction with its biological targets.
Biochemical Pathways
Azaadamantanes have been associated with various biological activities , suggesting that they may influence multiple biochemical pathways.
Pharmacokinetics
The azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability .
Result of Action
Among the triazaadamantane derivatives, pronounced antiviral activity was shown for 7-nitro-1,3,5-triazaadamantane .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine typically involves the reduction of 7-nitro-1,3,5-triazaadamantane. This reduction can be achieved using hydrazine hydrate in the presence of Raney nickel, resulting in the formation of 7-hydroxyamino- and 7-amino-1,3,5-triazaadamantane . Another method involves the reaction of triaza tricyclodecyl sodium with the corresponding aldehyde or ketone to generate an intermediate, which is then deprotected to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reduction and reaction techniques. The choice of reagents and conditions is optimized for yield and purity, ensuring the compound’s suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine undergoes several types of chemical reactions, including:
Substitution: Substitutive deamination reactions can produce derivatives such as 7-chloro-, 7-bromo-, and 7-thiocyanato-1,3,5-triazaadamantanes.
Common Reagents and Conditions:
Hydrazine hydrate: and for reduction reactions.
Aromatic aldehydes: and for condensation reactions.
Sodium nitrite: and concentrated hydrochloric or hydrobromic acid for substitutive deamination reactions.
Major Products:
- 7-Hydroxyamino-1,3,5-triazaadamantane
- 7-Chloro-1,3,5-triazaadamantane
- 7-Bromo-1,3,5-triazaadamantane
- 7-Thiocyanato-1,3,5-triazaadamantane
Comparación Con Compuestos Similares
- 7-Nitro-1,3,5-triazaadamantane
- 7-Bromo-1,3,5-triazaadamantane
- 7-Chloro-1,3,5-triazaadamantane
- 7-Thiocyanato-1,3,5-triazaadamantane
Uniqueness: 1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form derivatives with significant antiviral properties makes it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c8-7-1-9-4-10(2-7)6-11(3-7)5-9/h1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMJWQSOWLXJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)








